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Introduction
Asymmetric dihydroxylation (AD) is a powerful and widely utilized transformation in organic

synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] These

chiral diols are crucial building blocks in the synthesis of numerous pharmaceuticals, natural

products, and other biologically active molecules.[2][3][4] The key to achieving high

enantioselectivity in this reaction lies in the use of chiral ligands that coordinate to an osmium

tetroxide catalyst, creating a chiral environment that directs the facial selectivity of the

dihydroxylation.[2] This document provides detailed application notes and experimental

protocols for the use of cinchona alkaloid-based chiral ligands in the Sharpless asymmetric

dihydroxylation.

The most successful and commonly used chiral ligands for this transformation are derivatives

of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (DHQD).[5] Specifically,

the phthalazine (PHAL) ethers of these alkaloids, (DHQ)₂-PHAL and (DHQD)₂-PHAL, have

demonstrated exceptional efficiency and enantioselectivity across a broad range of olefin

substrates.[5][6] For convenience, these ligands are often used in pre-packaged formulations

known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL).[1]

[7] These mixtures also contain the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric

oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[8][9]
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Ligand Selection and Stereochemical Mnemonic
The choice between AD-mix-α and AD-mix-β dictates the absolute configuration of the resulting

diol. A well-established mnemonic allows for the prediction of the stereochemical outcome. By

orienting the olefin with the larger substituents in the plane, the dihydroxylation will occur from

the "top face" (β-face) when using AD-mix-β and from the "bottom face" (α-face) with AD-mix-α.

[5]

Quantitative Data on Enantioselectivity and Yields
The enantiomeric excess (e.e.) and isolated yields of the diol products are highly dependent on

the structure of the olefin substrate. The following tables summarize representative data for the

asymmetric dihydroxylation of various olefins using AD-mix-α and AD-mix-β.

Alkene
Substrate

Ligand
System

Product Yield (%) e.e. (%) Reference

α,β-

Unsaturated

Ester

AD-mix-β Vicinal Diol 89.9 98 [5]

Stilbene AD-mix-β

(R,R)-1,2-

diphenyl-1,2-

ethanediol

>99 >99 [10]

1-Decene AD-mix-β
(R)-1,2-

decanediol
92 97 [10]

Styrene AD-mix-β

(R)-1-phenyl-

1,2-

ethanediol

85 96 [10]

trans-p-

Menth-3-ene
AD-mix-α Diol 90a 76 54.5 [9]

trans-p-

Menth-3-ene
AD-mix-β Diol 90b 91 59.4 [9]
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General Protocol for Asymmetric Dihydroxylation using
AD-mix
This protocol is a general procedure for the asymmetric dihydroxylation of 1 mmol of an olefin.

[11]

Materials:

AD-mix-α or AD-mix-β (1.4 g)

tert-Butanol (5 mL)

Water (5 mL)

Olefin (1 mmol)

Methanesulfonamide (CH₃SO₂NH₂) (95 mg, optional, for 1,2-disubstituted, trisubstituted, or

tetrasubstituted olefins)[11]

Sodium sulfite (Na₂SO₃) (1.5 g)

Ethyl acetate or Dichloromethane

2N KOH (optional, if methanesulfonamide is used)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel

Procedure:

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL),

water (5 mL), and AD-mix-α or AD-mix-β (1.4 g). If applicable, add methanesulfonamide (95

mg).[11]

Stir the mixture vigorously at room temperature until all the solids dissolve, resulting in two

clear phases. The lower aqueous phase should be a bright yellow color.[8]
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Cool the reaction mixture to 0 °C in an ice bath. For slow-reacting alkenes, the reaction can

be conducted at room temperature.[12]

Add the olefin (1 mmol) to the cooled, stirring mixture.

Stir the reaction at 0 °C (or room temperature) and monitor the progress by thin-layer

chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on

the substrate.

Once the reaction is complete, quench the reaction by adding sodium sulfite (1.5 g) and stir

for 1 hour at room temperature.[11]

Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).

If methanesulfonamide was used, wash the combined organic layers with 2N KOH.[11]

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude diol by flash chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexanes) to afford the pure vicinal diol.[11]

Safety Precautions:

AD-mix formulations contain potassium osmate, which is toxic and a severe irritant. Handle

with care in a well-ventilated fume hood.[8]

The mixes also contain potassium ferricyanide, which can liberate toxic hydrogen cyanide

gas if acidified. Never add acid to the AD-mix or the reaction mixture.[8]

Osmium tetroxide is volatile and highly toxic. All procedures should be carried out in a fume

hood.[8]
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
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Caption: General structures of (DHQ)₂-PHAL and (DHQD)₂-PHAL ligands.
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Experimental Workflow for Asymmetric Dihydroxylation
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Caption: A typical experimental workflow for Sharpless asymmetric dihydroxylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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